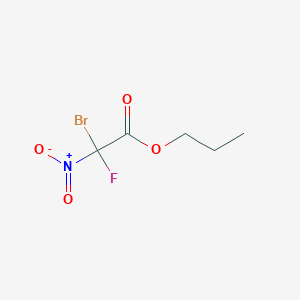
Propyl bromo(fluoro)nitroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl bromo(fluoro)nitroacetate is an organic compound that contains a propyl group, a bromine atom, a fluorine atom, and a nitro group attached to an acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl bromo(fluoro)nitroacetate typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation:
Nitration: The nitro group can be introduced through nitration using a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, cost, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Propyl bromo(fluoro)nitroacetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Oxidation Reactions: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Bromination: Bromine (Br₂) or pyridine hydrobromide perbromide.
Fluorination: Aminodifluorosulfinium tetrafluoroborate, PyFluor.
Nitration: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of propyl bromo(fluoro)aminoacetate.
Oxidation: Formation of propyl bromo(fluoro)nitroacetic acid.
Scientific Research Applications
Propyl bromo(fluoro)nitroacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of propyl bromo(fluoro)nitroacetate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The bromine and fluorine atoms can participate in substitution reactions, leading to the formation of new compounds with potential biological activity .
Comparison with Similar Compounds
Similar Compounds
Propyl bromoacetate: Lacks the fluorine and nitro groups, making it less reactive in certain substitution and reduction reactions.
Propyl fluoroacetate:
Propyl nitroacetate: Lacks the bromine and fluorine atoms, limiting its use in certain synthetic applications.
Uniqueness
Propyl bromo(fluoro)nitroacetate is unique due to the presence of all three functional groups (bromine, fluorine, and nitro) on the acetate backbone.
Properties
CAS No. |
113851-86-8 |
|---|---|
Molecular Formula |
C5H7BrFNO4 |
Molecular Weight |
244.02 g/mol |
IUPAC Name |
propyl 2-bromo-2-fluoro-2-nitroacetate |
InChI |
InChI=1S/C5H7BrFNO4/c1-2-3-12-4(9)5(6,7)8(10)11/h2-3H2,1H3 |
InChI Key |
CIKUDDYRYXOQSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C([N+](=O)[O-])(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















